molecular formula C14H19N3 B1480836 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-80-4

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480836
CAS RN: 2098053-80-4
M. Wt: 229.32 g/mol
InChI Key: RVMVYUGFXZRBCC-UHFFFAOYSA-N
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Description

“6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol. It is a type of 1H-imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .


Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole compounds involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is based on the 1H-imidazo[1,2-b]pyrazole scaffold. This scaffold is considered a potential non-classical isostere of indole .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole compounds include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .

Scientific Research Applications

Pharmaceutical Applications

The 1H-imidazo[1,2-b]pyrazole scaffold has been utilized in the synthesis of isosteres for drugs like pruvanserin. This substitution has resulted in significantly improved solubility in aqueous media, which is a desirable property for drug formulation .

Materials Science Applications

This compound’s structure is beneficial in materials science, particularly in the development of optoelectronic devices and sensors. Its luminescent properties have also been explored for use in confocal microscopy and imaging .

Biological Activities

1H-imidazo[1,2-b]pyrazoles have shown diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties. These activities make them valuable for further research and potential therapeutic applications .

Chemical Synthesis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using various methods such as Br/Mg-exchange and regioselective magnesiations with TMP-bases has been reported. This allows for the creation of a variety of derivatives with potential applications in different fields .

Future Directions

The future directions for the research on “6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their bioactivities and the development of new synthetic methods. The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

properties

IUPAC Name

6-cyclobutyl-1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMVYUGFXZRBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
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Reactant of Route 5
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

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